molecular formula C20H18ClFN2O2S B11426002 N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide

Cat. No.: B11426002
M. Wt: 404.9 g/mol
InChI Key: DONFHJJWOBLPHP-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, fluorophenyl, oxazole, and sulfanyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the chlorophenylmethyl group: This can be done via Friedel-Crafts alkylation or other suitable alkylation methods.

    Formation of the sulfanyl linkage: This step involves the reaction of thiol compounds with appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Metoclopramide Related Compound D: A pharmaceutical compound with different functional groups but similar applications in drug development.

    Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with N-[(2-Chlorophenyl)methyl]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClFN2O2S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C20H18ClFN2O2S/c1-13-18(24-20(26-13)15-7-3-5-9-17(15)22)11-27-12-19(25)23-10-14-6-2-4-8-16(14)21/h2-9H,10-12H2,1H3,(H,23,25)

InChI Key

DONFHJJWOBLPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2F)CSCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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